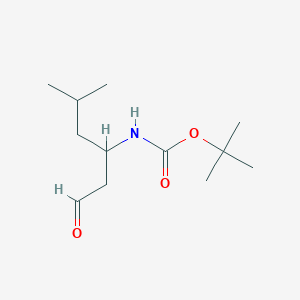

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h7,9-10H,6,8H2,1-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSPQTFERASGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148204 | |

| Record name | Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335042-18-6 | |

| Record name | Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 5-methyl-1-oxohexan-3-yl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 229.32 g/mol. It contains a tert-butyl group attached to a carbamate functional group and a 5-methyl-1-oxohexan-3-yl moiety. This compound is used in chemical and biological applications because its functional groups allow reactivity and interaction with biological systems.

Applications

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate has potential applications in medicinal chemistry and agricultural science. Its biological activity may be applicable in agrochemicals as a pesticide or herbicide. Interaction studies assess its reactivity with biological targets to determine potential therapeutic uses and toxicological implications.

Comparable Compounds

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate shares structural similarities with other carbamate derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl (S)-(5-methylhexanoyl)carbamate | Contains an S configuration | Chirality may influence biological activity |

| Tert-butyl N-(1-bromo-5-methyl-2-oxohexan-3-yl)carbamate | Incorporates bromine | Potential for different reactivity due to halogen |

| Tert-butyl (S)-(5-methylhexanoyl)carbamate | Similar backbone but different substituents | Different steric effects influencing reactivity |

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamate protecting group, which temporarily masks reactive functional groups during chemical synthesis. This allows for selective reactions to occur without interference from other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and analogous carbamates.

Table 1: Structural and Functional Comparison

Functional Group Variations

Aliphatic vs. Aromatic Backbones

- Target Compound : The aliphatic chain with a ketone (1-oxo) enables nucleophilic reactions (e.g., Grignard additions) and hydrogen bonding. Its flexibility may suit conformational studies or lipid-like interactions .

- Pyridine Analogs (e.g., ) : The aromatic pyridine ring introduces rigidity and electronic effects (e.g., π-π stacking), making it suitable for drug design targeting receptors like kinases .

Halogenated and Heterocyclic Derivatives

- Chloro-benzimidazolone () : The benzimidazolone core is a common pharmacophore in kinase inhibitors. The chloro substituent enhances lipophilicity and binding affinity .

- Bromo-methoxypropyl () : Bromine facilitates cross-coupling reactions (e.g., Suzuki), while methoxy groups improve solubility .

Unsaturated Chains ()

Physicochemical Properties

- Solubility : The target compound’s aliphatic chain may reduce water solubility compared to aromatic analogs but improve compatibility with lipid membranes.

- Reactivity : The ketone group offers a site for reduction (e.g., to alcohol) or condensation, whereas halogenated analogs () enable further functionalization.

Biological Activity

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a synthetic compound that serves as an important intermediate in the pharmaceutical industry, particularly in the synthesis of antibiotics such as Ceftolozane. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 229.32 g/mol

- Structure : Contains a tert-butyl group and a carbamate moiety, contributing to its stability and reactivity in various chemical reactions.

Antibacterial Properties

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interaction with bacterial cell membranes, leading to disruption of cellular functions and eventual cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a valuable candidate for developing new antibiotics, especially in an era of rising antibiotic resistance .

The compound acts primarily through:

- Interaction with Enzymes : It may inhibit specific enzymes involved in bacterial metabolism.

- Disruption of Cell Membranes : The structural components allow it to integrate into bacterial membranes, causing leakage of cellular contents.

- Synthesis Pathways : As an intermediate in Ceftolozane synthesis, it plays a crucial role in the formation of this potent antibiotic .

Synthesis of Pharmaceutical Compounds

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is utilized as a precursor in synthesizing various biologically active molecules. Its stability as a protecting group allows for selective reactions during multi-step synthetic pathways .

Case Studies

- Ceftolozane Development : In the development of Ceftolozane, this compound was essential for creating an effective antibiotic against resistant strains of bacteria. The synthesis process involved several steps where tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate was used to protect reactive amine groups during chemical transformations .

- Biochemical Studies : Research has shown that this compound can be employed in enzyme-substrate interaction studies, providing insights into metabolic pathways and potential drug interactions .

Pharmacokinetics

The pharmacokinetic profile of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is influenced by its role as an intermediate. Its solubility and stability affect the bioavailability of the final pharmaceutical products derived from it.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a carbamate-protected amine with a ketone or aldehyde intermediate. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or condensation reactions. Reaction optimization may include:

- Catalysts : Use of photoredox catalysts for enantioselective synthesis (e.g., Wang et al., 2022, demonstrated photoredox chemistry for complex molecule assembly) .

- Temperature : Controlled heating (e.g., 90°C in 1,4-dioxane) to enhance reaction efficiency .

- Protecting Groups : Boc (tert-butoxycarbonyl) groups are employed to stabilize reactive intermediates during multi-step synthesis .

Q. How is tert-butyl carbamate characterized spectroscopically?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., tert-butyl group signals at δ ~1.4 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 327.32 g/mol for a derivative) .

- X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths and angles .

Advanced Research Questions

Q. How can computational methods predict hydrogen bonding patterns in tert-butyl carbamate derivatives?

- Approach :

- Graph Set Analysis : Etter’s formalism identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal structures .

- Software Tools : Mercury visualizes intermolecular interactions (e.g., H-bond networks) and overlays multiple structures for comparative analysis .

Q. What role do tert-butyl carbamate groups play in the solid-state stability of pharmaceutical intermediates?

- Mechanistic Insight :

- Steric Shielding : The bulky tert-butyl group reduces hydrolysis susceptibility, enhancing shelf-life .

- Crystallinity : Derivatives with tert-butyl carbamate moieties often form stable monoclinic or orthorhombic crystals, as shown in NK1 receptor antagonist synthesis .

Q. How can enzymatic methods be applied to synthesize tert-butyl carbamate-containing compounds?

- Biocatalytic Strategies :

- Chemoselectivity : Troiani et al. (2011) used lipases to selectively acylate amines without disturbing tert-butyl carbamate groups in statin intermediates .

- Solvent Systems : Reactions in aqueous-organic biphasic mixtures improve enzyme activity and product yield .

Contradictions and Resolutions

- Synthetic Yields : Discrepancies in photoredox vs. traditional methods require DOE (Design of Experiments) to identify optimal catalysts/solvents .

- Safety Data : While some SDS classify tert-butyl carbamates as non-hazardous (e.g., ), others recommend respiratory protection due to dust inhalation risks . Always conduct site-specific risk assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.